molecular formula C18H18N4O2S B15087243 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-09-6

4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15087243
CAS No.: 478256-09-6
M. Wt: 354.4 g/mol
InChI Key: DARMOOFSZFZRDG-YBFXNURJSA-N
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Description

4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of appropriate aldehydes and amines followed by cyclization reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of triazole compounds are explored for their potential as drugs. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new treatments for various diseases.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(p-tolyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((3-Methoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

The uniqueness of 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione lies in its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

478256-09-6

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O2S/c1-3-24-16-10-13(7-8-15(16)23)11-19-22-17(20-21-18(22)25)14-6-4-5-12(2)9-14/h4-11,23H,3H2,1-2H3,(H,21,25)/b19-11+

InChI Key

DARMOOFSZFZRDG-YBFXNURJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC(=C3)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC(=C3)C)O

Origin of Product

United States

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